molecular formula C11H7BrN2O3S B2732481 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide CAS No. 391224-01-4

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2732481
CAS No.: 391224-01-4
M. Wt: 327.15
InChI Key: SNLQVUKKKKMNSW-UHFFFAOYSA-N
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Description

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the 5-position, a nitrophenyl group at the N-position, and a carboxamide group at the 2-position of the thiophene ring

Preparation Methods

The synthesis of 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of thiophene-2-carboxamide followed by nitration and subsequent coupling with an amine derivative. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and nitrating agents like nitric acid. Industrial production methods may involve optimization of these reactions to improve yield and purity .

Chemical Reactions Analysis

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Coupling Reactions: The nitrophenyl group can participate in coupling reactions, forming new C-C or C-N bonds

Scientific Research Applications

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with electronic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with aromatic residues in proteins. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide include other thiophene derivatives with different substituents. For example:

    5-bromo-N-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of a hydrogen atom at the N-position.

    5-bromo-N-(4-nitrophenyl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    5-bromo-2-thiophenecarboxamide: Lacks the nitrophenyl group, making it less complex

Properties

IUPAC Name

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLQVUKKKKMNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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